molecular formula C19H13FO B14353166 6-Fluoro-11-methylchrysen-1-OL CAS No. 92755-78-7

6-Fluoro-11-methylchrysen-1-OL

Cat. No.: B14353166
CAS No.: 92755-78-7
M. Wt: 276.3 g/mol
InChI Key: OZTCEPVGCVXJSZ-UHFFFAOYSA-N
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Description

6-Fluoro-11-methylchrysen-1-OL is a fluorinated aromatic compound with a complex structure. It is part of the chrysen family, which is known for its polycyclic aromatic hydrocarbon (PAH) framework. The presence of a fluorine atom and a hydroxyl group in its structure makes it unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-11-methylchrysen-1-OL typically involves multi-step organic reactions. One common method includes the fluorination of a precursor chrysen compound followed by methylation and hydroxylation. The reaction conditions often require the use of strong fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-11-methylchrysen-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO2Cl2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-Fluoro-11-methylchrysen-1-one, while reduction can produce 6-Fluoro-11-methylchrysen.

Scientific Research Applications

6-Fluoro-11-methylchrysen-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-11-methylchrysen-1-OL involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorochrysen-1-OL: Similar structure but lacks the methyl group at the 11th position.

    11-Methylchrysen-1-OL: Similar structure but lacks the fluorine atom.

    6-Fluoro-11-methylbenzo[a]pyrene: A related PAH with a different ring structure.

Uniqueness

6-Fluoro-11-methylchrysen-1-OL is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

92755-78-7

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

6-fluoro-11-methylchrysen-1-ol

InChI

InChI=1S/C19H13FO/c1-11-9-15-12(7-4-8-18(15)21)16-10-17(20)13-5-2-3-6-14(13)19(11)16/h2-10,21H,1H3

InChI Key

OZTCEPVGCVXJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)F

Origin of Product

United States

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